molecular formula C13H19NO3 B8649508 4-(5-Amino-pentyloxy)-benzoic acid methyl ester CAS No. 631911-69-8

4-(5-Amino-pentyloxy)-benzoic acid methyl ester

Cat. No.: B8649508
CAS No.: 631911-69-8
M. Wt: 237.29 g/mol
InChI Key: WUCGQYYWHDXLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Amino-pentyloxy)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

631911-69-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 4-(5-aminopentoxy)benzoate

InChI

InChI=1S/C13H19NO3/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10,14H2,1H3

InChI Key

WUCGQYYWHDXLGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-[5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentyloxy]-benzoic acid methyl ester (1 g, 2.72 mmol, Example 283: step a) and hydrazine (98.4 μL, 3.13 mmol) in MeOH:H2O (10 mL, 4:1) was heated to 65° C. for 2 hrs. Additional hydrazine was added (171 μL, 5.44 mmol) to the reaction mixture at rt. The reaction mixture was heated to 70° C. for 2 hrs then stirred overnight at rt. Potassium carbonate (30 mL, 1N aqueous) and methylene chloride (200 mL) were added to the reaction. The organic layer was dried over magnesium sulfate. The solvents were removed in vacuo to afford the title compound as a white solid (500 mg, 77%). 1H-NMR (CDCl3): δ 7.95–8.00 (m, 2H), 6.88–6.92 (m, 2H), 4.02 (t, 2H, J=6.43 Hz), 3.88 (s, 3H), 2.71–2.76 (m, 2H), 1.79–1.86 (m, 2H), 1.49–1.56 (m, 4H).
Name
4-[5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentyloxy]-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98.4 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.